molecular formula C8H14O2 B042515 1-Methylcyclohexanecarboxylic acid CAS No. 1123-25-7

1-Methylcyclohexanecarboxylic acid

Cat. No. B042515
CAS RN: 1123-25-7
M. Wt: 142.2 g/mol
InChI Key: REHQLKUNRPCYEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methylcyclohexanecarboxylic acid involves selective transformations and functional group manipulations. A notable method includes the Diels–Alder cycloaddition followed by specific transformations of the functional groups in the resultant cycloadducts. This approach has been successfully applied to synthesize constrained hydroxy-α,α-disubstituted-α-amino acids, showcasing the versatility of cyclohexane-based compounds in synthesis (Avenoza et al., 1999).

Molecular Structure Analysis

The molecular structure, particularly the conformation of cyclohexane rings, is crucial in determining the chemical behavior of such compounds. Studies have shown that the cyclohexane rings in derivatives, including those related to 1-Methylcyclohexanecarboxylic acid, predominantly adopt a chair conformation. This conformation is significant for understanding the reactivity and interaction of the compound with other molecules (Valle et al., 1988).

Chemical Reactions and Properties

The reactivity of 1-Methylcyclohexanecarboxylic acid involves a range of chemical reactions, including alkylation, where the compound exhibits complete stereoselectivity. This property is particularly useful in synthetic organic chemistry, allowing for the precise construction of complex molecules (Bennett et al., 2012).

Safety And Hazards

1-Methylcyclohexanecarboxylic acid is classified as a combustible solid . It has a flash point of 101.00 °C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

properties

IUPAC Name

1-methylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHQLKUNRPCYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149979
Record name 1-Methylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylcyclohexanecarboxylic acid

CAS RN

1123-25-7
Record name 1-Methylcyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylcyclohexanecarboxylic acid
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Record name 1-Methylcyclohexanecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclohexane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
W Parker, RA Raphael - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… 1-Methylcyclohexanecarboxylic acid was obtained by a … then afforded 1-methylcyclohexanecarboxylic acid (cf. Saha, … silver oxide furnished 1-methylcyclohexanecarboxylic acid, m…
Number of citations: 10 pubs.rsc.org
G Stork, IJ Borowitz - Journal of the American Chemical Society, 1960 - ACS Publications
… indeed gave, in 40% yield, 1-methylcyclohexanecarboxylic acid (V). The base-catalyzed … constitutes an alternative synthesis of the 1-methylcyclohexanecarboxylic acid system (V). It …
Number of citations: 93 pubs.acs.org
R Kotani - The Journal of Organic Chemistry, 1965 - ACS Publications
… prepared by treating 1-methylcyclohexanecarboxylic acid (85.3 g., 0.6 mole) with thionyl chloride and treating the crude acid chloride with aqueous ammonia. The carboxamide was …
Number of citations: 30 pubs.acs.org
W Haaf - Organic Syntheses, 1966 - cir.nii.ac.jp
1-METHYLCYCLOHEXANECARBOXYLIC ACID | CiNii Research … 1-METHYLCYCLOHEXANECARBOXYLIC ACID …
Number of citations: 11 cir.nii.ac.jp
JA Peters - 1978 - Citeseer
… Here the rert-butyl and the isopropyl group were split off resulting in 1methylcyclohexanecarboxylic acid as the main reaction product. A similar phenomenon was found by Christel and …
Number of citations: 4 citeseerx.ist.psu.edu
JA Peters, J Rog, H Van Bekkum - Recueil des Travaux …, 1974 - Wiley Online Library
… work the transport of the positive charge in the carbenium ion intermediate of the carboxylation of 4- and 3-methylcyclohexanol (which afford 1-methylcyclohexanecarboxylic acid as the …
Number of citations: 6 onlinelibrary.wiley.com
W Haaf - Organic Syntheses, 2003 - Wiley Online Library
1‐Methylcyclohexanecarboxylic Acid - Haaf - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
T SOHDA, K MEGURO… - Chemical and …, 1984 - jstage.jst.go.jp
… Keywords—antidiabetic agent; ciglitazone metabolite; 3-ary1-2~halopropionic acid; 1methylcyclohexanecarboxylic acid derivative; 2,4-thiazolidinedione …
Number of citations: 30 www.jstage.jst.go.jp
IS Akhrem, LV Afanas" eva, PV Petrovskii, SV Vitt… - Russian chemical …, 2001 - Springer
… presence of the superelectrophilic system CBr 4 ·2AlBr 3 in CH 2 Br 2 followed by treatment of the reaction mixtures with alcohols afforded esters of 1-methylcyclohexanecarboxylic acid (…
Number of citations: 7 link.springer.com
WLF Armarego - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… A Hofmann reaction with methyl cis-2-carbamoyl-trans-2-methylcyclohexanecarboxylate, however, gave cis-2-amino-1-methylcyclohexanecarboxylic acid, which was converted into 4a-…
Number of citations: 4 pubs.rsc.org

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